4,5-Dibromothiophene-2-carboxamide
Overview
Description
4,5-Dibromothiophene-2-carboxamide is an organic compound with the molecular formula C5H3Br2NOS and a molecular weight of 284.96 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 4 and 5 positions, and a carboxamide group at the 2 position. Thiophene derivatives are known for their significant roles in various fields, including organic synthesis, materials science, and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 4,5-Dibromothiophene-2-carboxamide is the cyclooxygenase-2 receptor (COX2) . COX2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
This compound interacts with COX2 by binding to key residues located in the active site of the enzyme . This binding inhibits the activity of COX2, thereby reducing the production of prostaglandins and mitigating inflammation .
Biochemical Pathways
The inhibition of COX2 by this compound affects the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, which are lipid compounds that mediate various physiological processes, including inflammation . By inhibiting COX2, this compound reduces the synthesis of prostaglandins, thereby alleviating inflammation .
Result of Action
The molecular effect of this compound’s action is the inhibition of COX2, leading to a decrease in prostaglandin synthesis . At the cellular level, this results in a reduction of the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of thiophene-2-carboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 4,5-Dibromothiophene-2-carboxamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura or Stille coupling, facilitated by palladium catalysts, to form more complex thiophene derivatives.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium phosphate (K3PO4) and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Thiophene derivatives with various functional groups replacing the bromine atoms.
Coupling: Extended thiophene-based conjugated systems.
Reduction: Thiophene-2-carboxamide derivatives with reduced amide groups.
Scientific Research Applications
4,5-Dibromothiophene-2-carboxamide has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
4,5-Dibromothiophene-2-carboxaldehyde: Contains an aldehyde group instead of a carboxamide group.
4,5-Dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide: A derivative with an additional propargyl group attached to the nitrogen of the carboxamide.
Uniqueness
4,5-Dibromothiophene-2-carboxamide is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of both bromine atoms and the carboxamide group allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4,5-dibromothiophene-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NOS/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJYZDZDPDUJNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297461 | |
Record name | 4,5-Dibromo-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171851-27-7 | |
Record name | 4,5-Dibromo-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171851-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dibromo-2-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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